
Application Notes: Lisavanbulin in Glioblastoma
PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lisavanbulin

CAS No.: 1263384-43-5

Cat. No.: S548478

Get Quote

1. Introduction Lisavanbulin (BAL101553) is an orally bioavailable, small-molecule tumor checkpoint

controller and the prodrug of its active moiety, avanbulin (BAL27862) [1]. Avanbulin is a microtubule-

destabilizing agent that binds to the colchicine site of tubulin, a site not targeted by other approved

microtubule-targeting agents (MTAs) [2] [1]. Its unique mechanism of action results in distinct effects on

microtubule organization, leading to the activation of the spindle assembly checkpoint and promotion of

tumor cell death [3]. A key characteristic of lisavanbulin is its excellent penetration of the blood-brain

barrier, achieving therapeutically relevant concentrations in the brain, as demonstrated in preclinical models

[1]. This makes it a promising candidate for the treatment of glioblastoma (GBM), an area of high unmet

need.

2. Key Findings in GBM PDX Models Preclinical studies using the Mayo Clinic panel of IDH-wildtype

GBM PDX models have been instrumental in defining the spectrum of sensitivity to lisavanbulin and

optimizing its deployment schedule alongside standard-of-care (SOC) therapies [1]. The efficacy and optimal

scheduling of lisavanbulin, both as a monotherapy and in combination with radiation therapy (RT) and

temozolomide (TMZ), were assessed in mice bearing orthotopic tumors.

The table below summarizes the key efficacy findings from these PDX studies.
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PDX Model
Treatment
Group

Median
Survival
(Days)

Statistical
Significance (P-
value)

Key Findings

GBM6 RT alone 69 Baseline [1]

Lisavanbulin +

RT

90 0.0001 Maximal benefit required

prolonged dosing from RT
start [1]

GBM150 RT alone 73 Baseline [1]

Lisavanbulin +

RT

143 0.06

GBM39 RT + TMZ 249 Baseline [1]

RT + TMZ +
Lisavanbulin

502 0.0001 Significant survival
extension in combination [1]

GBM26 RT + TMZ 121 Baseline [1]

RT + TMZ +

Lisavanbulin

172 0.04

Multiple (14

tested)

Lisavanbulin

Monotherapy

Extended 9-

84%

< 0.01 (in 9/14

models)

Demonstrated broad activity

as a single agent [1]

3. Pharmacokinetics and Pharmacodynamics

Brain Penetration: Pharmacokinetic analysis in FVB wild-type and transgenic mice showed excellent
brain distribution. Following a single oral dose of 30 mg/kg lisavanbulin, the brain-to-plasma ratios

for avanbulin were 1.3 and 1.6 at 2- and 6-hours post-dose, respectively, confirming significant
exposure in the brain [1].

Mechanism of Action: Flow cytometry and immunohistochemical analyses on treated PDX models
demonstrated that lisavanbulin's efficacy is associated with mitotic arrest, as evidenced by a

significant increase in phospho-histone H3, a marker of mitosis [1].

4. Predictive Biomarker Exploration Preclinical data has suggested End-binding protein 1 (EB1) as a

potential predictive biomarker for lisavanbulin response. In an orthotopic mouse model with GBM6-derived
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experimental gliomas, mice with EB1-high tumors showed a significantly longer survival after lisavanbulin

treatment compared to those with EB1-downregulated tumors [2]. This survival benefit was attributed to the

action of lisavanbulin on GBM stem-like cells. A phase 1/2a clinical study also reported the description of a

response-predictive molecular signature, warranting further exploration [2].

Experimental Protocols

Protocol 1: Evaluating Lisavanbulin Efficacy in Orthotopic GBM PDX Models

This protocol outlines the steps for assessing the efficacy of lisavanbulin in intracranial GBM models.

1. Materials

Animals: Female athymic nude mice (e.g., strain code 553 from Charles River), aged 6-7 weeks.

PDX Models: GBM PDX lines (e.g., from the Mayo Clinic collection) maintained and implanted
intracranially as previously described [1].

Drug Formulation: Lisavanbulin (BAL101553) is formulated in 0.9% sodium chloride (NaCl) in 10%
water for injection, with pH adjusted to 5.0 using sodium acetate [1].

Control & SOC Agents: Temozolomide (TMZ) suspended in Ora-Plus; Radiation source (e.g.,
137Cs).

2. Methods

Treatment Initiation: Dosing begins after the establishment of orthotopic tumors.
Dosing Schedule:

Lisavanbulin: Administered daily by oral gavage. A dose of 30 mg/kg in a 10 mL/kg volume
has been used effectively [1].

Radiation Therapy: Delivered to the entire head of unanesthetized mice, immobilized in a
plastic restraint. The remainder of the body is shielded with a lead block. Dose and schedule

vary by study (e.g., see Supplementary Table S1 in [1]).
Temozolomide: Administered according to the specific study design.

Optimal Scheduling Note: For combination with RT, prolonged lisavanbulin dosing from the start of
RT until the moribund endpoint is required for maximal benefit. Similarly, extended administration is

key for efficacy in RT/TMZ combinations [1].
Endpoint Monitoring: Mice are observed daily and euthanized at the moribund state. Survival is the

primary endpoint.

Protocol 2: Pharmacokinetic Analysis of Avanbulin in Plasma and Brain
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This protocol describes the method for determining avanbulin concentrations in biological samples.

1. Materials

Animals: Mice (e.g., FVB wild-type, triple knockout, or tumor-bearing athymic nude mice).
Dosing Solution: Lisavanbulin, formulated as above.

Sample Collection Tubes: Heparinized or EDTA tubes for blood collection.
LC-MS/MS System: Equipped with a suitable column (e.g., Phenomenex Synergi Polar-RP column,

75 × 2 mm, 4 μm).

2. Methods

Dosing and Sampling: Administer a single dose of lisavanbulin (e.g., 30 mg/kg orally). Euthanize

mice at predetermined time points (e.g., 2h, 6h, and a series up to 24h).
Sample Collection: Collect blood via cardiac puncture. Separate plasma by centrifugation (e.g.,

3500 rpm at 4°C for 15 min). Surgically remove brains and place them in pre-weighed tubes.
Sample Storage: Store plasma and brain samples at -20°C or -80°C until analysis.

LC-MS/MS Analysis:
Sample Preparation: Homogenize brain samples with equivalents of water. For analysis,

samples can be spiked with an internal standard (e.g., palbociclib or avanbulin-
D5/lisavanbulin-D4). Proteins are precipitated using ice-cold ethyl acetate or methanol.

Chromatography: The extracted supernatant is dried, reconstituted in mobile phase, and
injected into the HPLC system.

Detection: Use positive-ionization mode with mass transitions of 388.18 > 276.96 for avanbulin
[1].

Quantification: Use a standard curve prepared in the appropriate matrix (e.g., mouse plasma,
brain homogenate) for back-calculation of analyte concentrations.

Visual Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed

mechanism of action for lisavanbulin.

Diagram 1: In Vivo Efficacy Study Workflow This diagram outlines the key steps in a typical orthotopic

PDX study to evaluate lisavanbulin.
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Diagram 2: Proposed Mechanism of Lisavanbulin This diagram illustrates the molecular mechanism of

lisavanbulin and its potential biomarker.
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Proposed Mechanism of Lisavanbulin
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Conclusion

The data from GBM PDX models provides strong evidence for the efficacy of lisavanbulin, both as a

monotherapy and in combination with standard radiotherapy and temozolomide. The critical importance of

dosing schedule and duration has been established, which should inform the design of future clinical trials.

Its unique mechanism of action, distinct from other MTAs, and its excellent brain penetration make it a

compelling candidate for GBM treatment. The identification of EB1 as a potential predictive biomarker
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could enable the selection of patient populations most likely to benefit from therapy. The Glioblastoma

Foundation's acquisition of lisavanbulin in late 2024 is expected to accelerate its clinical development in the

United States [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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